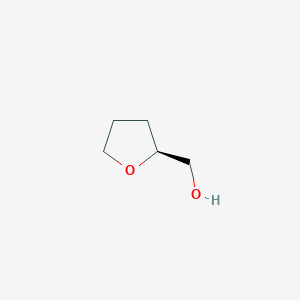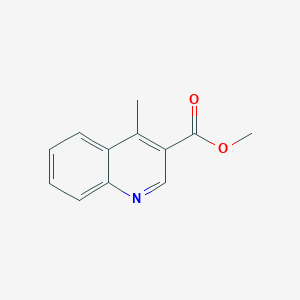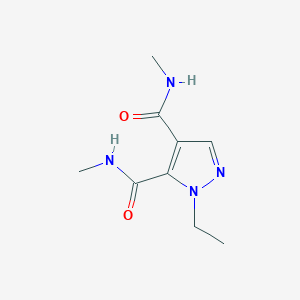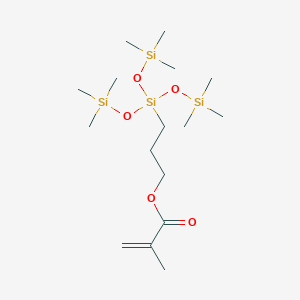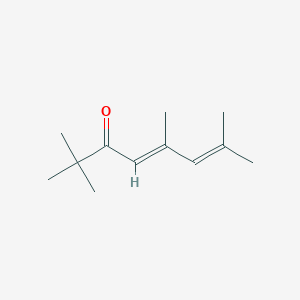
2,2,5,7-Tetramethyl-4,6-octadiene-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5,7-Tetramethyl-4,6-octadiene-3-one, also known as TMO or citral, is a natural compound found in lemon, lime, and orange oils. It has a strong citrus aroma and is widely used in the fragrance and flavor industries. However, TMO also has various scientific research applications, including its use as a bioactive compound in medicine and as a tool in biochemical and physiological research.
Wirkmechanismus
2,2,5,7-Tetramethyl-4,6-octadiene-3-one exerts its bioactive effects through various mechanisms of action. It has been found to inhibit the growth of various microorganisms by disrupting their cell membranes and inhibiting their metabolic processes. 2,2,5,7-Tetramethyl-4,6-octadiene-3-one also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, 2,2,5,7-Tetramethyl-4,6-octadiene-3-one has been shown to activate the TRPA1 ion channel, which is involved in the perception of pain and inflammation.
Biochemische Und Physiologische Effekte
2,2,5,7-Tetramethyl-4,6-octadiene-3-one has various biochemical and physiological effects, including its ability to modulate the activity of enzymes and receptors. It has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. 2,2,5,7-Tetramethyl-4,6-octadiene-3-one also has an affinity for the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Vorteile Und Einschränkungen Für Laborexperimente
2,2,5,7-Tetramethyl-4,6-octadiene-3-one has several advantages for use in lab experiments, including its availability and low cost. It is also relatively stable and easy to handle. However, 2,2,5,7-Tetramethyl-4,6-octadiene-3-one has some limitations, including its potential toxicity and its strong odor, which can interfere with experiments.
Zukünftige Richtungen
There are several future directions for research on 2,2,5,7-Tetramethyl-4,6-octadiene-3-one, including its potential use as a treatment for various infections and inflammatory conditions. Additionally, 2,2,5,7-Tetramethyl-4,6-octadiene-3-one could be explored as a potential tool for studying the TRPA1 ion channel and its role in pain and inflammation. Further research could also investigate the potential use of 2,2,5,7-Tetramethyl-4,6-octadiene-3-one as a modulator of the GABA-A receptor and its potential therapeutic applications.
Synthesemethoden
2,2,5,7-Tetramethyl-4,6-octadiene-3-one can be synthesized through various methods, including the oxidation of geraniol or nerol, or the condensation of acetone with acetaldehyde. The most common method for synthesizing 2,2,5,7-Tetramethyl-4,6-octadiene-3-one is through the oxidation of geraniol using chromic acid or potassium permanganate.
Wissenschaftliche Forschungsanwendungen
2,2,5,7-Tetramethyl-4,6-octadiene-3-one has been shown to have various scientific research applications, including its use as a bioactive compound in medicine. It has been found to have antimicrobial, antifungal, and antiparasitic properties, making it a potential treatment for various infections. 2,2,5,7-Tetramethyl-4,6-octadiene-3-one has also been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for pain and inflammation.
Eigenschaften
CAS-Nummer |
19377-97-0 |
|---|---|
Produktname |
2,2,5,7-Tetramethyl-4,6-octadiene-3-one |
Molekularformel |
C12H20O |
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
(4E)-2,2,5,7-tetramethylocta-4,6-dien-3-one |
InChI |
InChI=1S/C12H20O/c1-9(2)7-10(3)8-11(13)12(4,5)6/h7-8H,1-6H3/b10-8+ |
InChI-Schlüssel |
KZKKQILWANYRQG-UHFFFAOYSA-N |
Isomerische SMILES |
CC(=C/C(=C/C(=O)C(C)(C)C)/C)C |
SMILES |
CC(=CC(=CC(=O)C(C)(C)C)C)C |
Kanonische SMILES |
CC(=CC(=CC(=O)C(C)(C)C)C)C |
Synonyme |
2,2,7,7-Tetramethyl-4,5-octadien-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



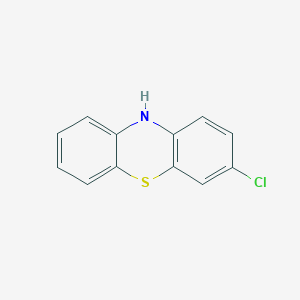

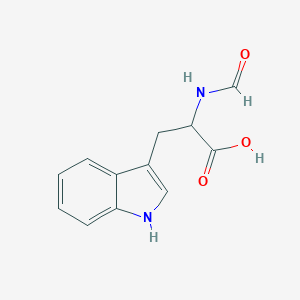

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate](/img/structure/B108360.png)
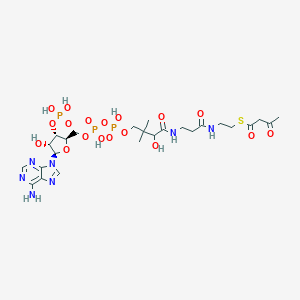

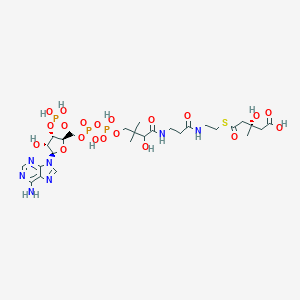
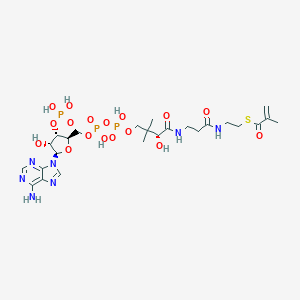
![5-[2-[3-[[4-[[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-5-oxopent-3-enoic acid](/img/structure/B108369.png)
